BT18

Übersicht

Beschreibung

BT18 ist eine Verbindung, die die Funktion des Glia-Zell-Linie-abgeleiteten neurotrophen Faktors nachahmt. Es hat signifikante Effekte auf den Glia-Zell-Linie-abgeleiteten neurotrophen Faktor-Familienrezeptor GFRα1 und die RET-Rezeptor-Tyrosinkinase RetA gezeigt

Herstellungsmethoden

This compound kann durch eine Reihe von chemischen Reaktionen synthetisiert werden. Der Syntheseweg beinhaltet die Verwendung spezifischer Reagenzien und Bedingungen, um das gewünschte Produkt zu erhalten. Die Herstellung von this compound umfasst typischerweise die folgenden Schritte :

Reaktion von Ausgangsmaterialien: Der erste Schritt beinhaltet die Reaktion spezifischer Ausgangsmaterialien unter kontrollierten Bedingungen.

Reinigung: Das Rohprodukt wird unter Verwendung von Techniken wie Chromatographie gereinigt, um die reine Verbindung zu erhalten.

Charakterisierung: Das Endprodukt wird unter Verwendung verschiedener analytischer Techniken charakterisiert, um seine Struktur und Reinheit zu bestätigen.

Industrielle Produktionsmethoden für this compound können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz automatisierter Systeme und fortschrittlicher Technologien kann die Effizienz des Produktionsprozesses verbessern.

Wissenschaftliche Forschungsanwendungen

BT18 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung :

Chemie: this compound wird als Modellverbindung in verschiedenen chemischen Studien verwendet, um seine Reaktivität und Eigenschaften zu verstehen.

Biologie: In der biologischen Forschung wird this compound auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.

Medizin: this compound hat potenzielle therapeutische Anwendungen, insbesondere bei der Behandlung neurodegenerativer Erkrankungen.

Industrie: this compound wird bei der Entwicklung neuer Materialien und Produkte mit spezifischen Eigenschaften eingesetzt. Seine einzigartige chemische Struktur und Reaktivität machen es zu einer wertvollen Verbindung in industriellen Anwendungen.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen . This compound bindet an den Glia-Zell-Linie-abgeleiteten neurotrophen Faktor-Familienrezeptor GFRα1 und die RET-Rezeptor-Tyrosinkinase RetA. Diese Interaktion führt zur Aktivierung nachgeschalteter Signalwege, darunter die AKT- und ERK1/2-Signalwege . Diese Signalwege spielen eine entscheidende Rolle beim Zellüberleben, Wachstum und der Differenzierung.

Wirkmechanismus

- The primary target of BT18 is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH is a glycolytic enzyme, but recent research has revealed its roles in apoptosis and carcinogenesis .

- This compound’s effects may include:

Target of Action

Result of Action

Safety and Hazards

Vorbereitungsmethoden

BT18 can be synthesized through a series of chemical reactions. The synthetic route involves the use of specific reagents and conditions to achieve the desired product. The preparation of this compound typically involves the following steps :

Reaction of starting materials: The initial step involves the reaction of specific starting materials under controlled conditions.

Purification: The crude product is purified using techniques such as chromatography to obtain the pure compound.

Characterization: The final product is characterized using various analytical techniques to confirm its structure and purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced technologies can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

BT18 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Einige gängige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind:

Oxidation: this compound kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Die Reduktion von this compound kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Substitutionsreaktionen mit this compound können unter Verwendung von Nukleophilen oder Elektrophilen unter geeigneten Bedingungen durchgeführt werden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann.

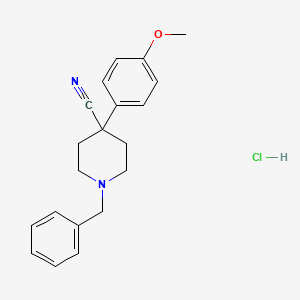

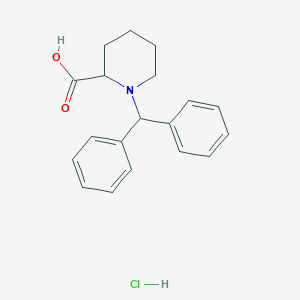

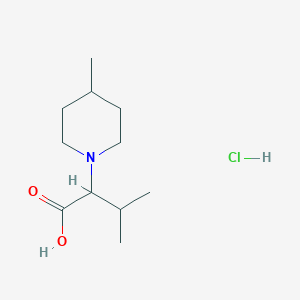

Vergleich Mit ähnlichen Verbindungen

BT18 kann mit anderen ähnlichen Verbindungen verglichen werden, die die Funktion des Glia-Zell-Linie-abgeleiteten neurotrophen Faktors nachahmen . Einige ähnliche Verbindungen umfassen:

BT25: Zeigt ähnliche neurotrophe Wirkungen und aktiviert ähnliche Signalwege.

BT26: Eine weitere Verbindung mit vergleichbaren Eigenschaften und Anwendungen in der Forschung zu neurodegenerativen Erkrankungen.

BT12: Bekannt für seine Wirkungen auf das Überleben und Wachstum von Neuronen.

BT11: Wird auf seine potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen untersucht.

This compound ist einzigartig aufgrund seiner spezifischen Interaktion mit dem Glia-Zell-Linie-abgeleiteten neurotrophen Faktor-Familienrezeptor GFRα1 und der RET-Rezeptor-Tyrosinkinase RetA, was es von anderen ähnlichen Verbindungen unterscheidet .

Eigenschaften

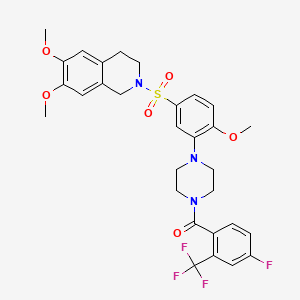

IUPAC Name |

[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31F4N3O6S/c1-41-26-7-5-22(44(39,40)37-9-8-19-14-27(42-2)28(43-3)15-20(19)18-37)17-25(26)35-10-12-36(13-11-35)29(38)23-6-4-21(31)16-24(23)30(32,33)34/h4-7,14-17H,8-13,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIIZVVDZZHGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31F4N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

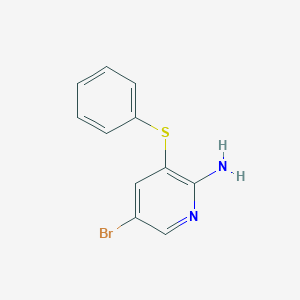

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

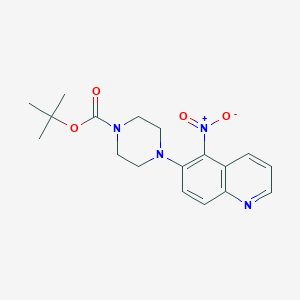

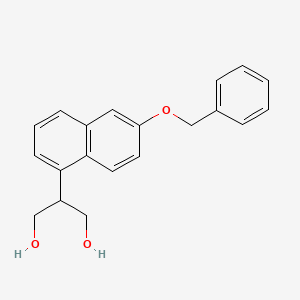

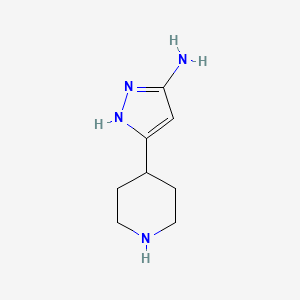

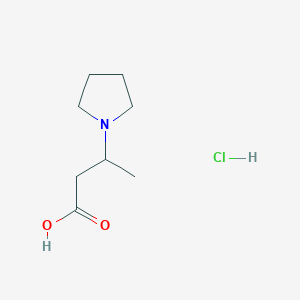

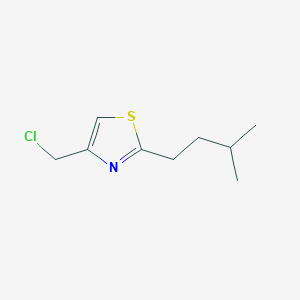

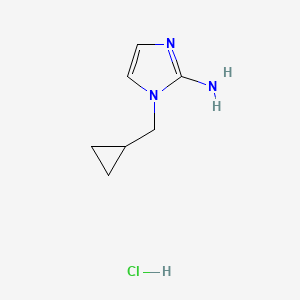

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BT18 against leukemic cells?

A1: this compound, a parasporal protein derived from a Bacillus thuringiensis (Bt) isolate, has been shown to induce cell cycle arrest at the S-phase and caspase-dependent apoptosis in leukemic cell lines. [] This suggests that this compound interferes with DNA replication and triggers a programmed cell death pathway.

Q2: What protein has been identified as a potential binding partner for this compound in leukemic cells?

A2: Research suggests that this compound binds to Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in leukemic cells. [, ] While the exact implications of this interaction are still under investigation, it is thought to play a role in initiating apoptosis.

Q3: Does this compound exhibit binding affinity to other leukemic cell lines besides CEM-SS?

A3: Yes, homologous competitive binding assays have shown that this compound displays varying affinities to different leukemic cell lines. The binding affinity, represented by the dissociation constant (Kd), follows the order: CEM-SS (8.44 nM) > CCRF-SB (14.98 nM) > CCRF-HSB-2 (17.71 nM). [] Notably, the binding affinity for MCF-7 (breast cancer cell line) was not determinable as the inhibitory concentration (IC50) was not reached. []

Q4: How does the binding site of this compound on leukemic cells differ from other anti-cancer drugs and Bt toxins?

A4: Heterologous competitive binding studies indicate that this compound competes minimally with other tested Bt toxins (crude Btj and crude Bt 22) and common anti-cancer drugs (cisplatin, doxorubicin, etoposide, navelbine, and methotrexate) for binding sites on CEM-SS cells. [] This suggests a distinct binding site and potentially a different mechanism of action compared to these compounds.

Q5: How does this compound interact with the GDNF family receptor GFRα1 and the RET receptor tyrosine kinase?

A5: Molecular docking calculations and molecular dynamics (MD) simulations suggest that this compound preferentially binds to an allosteric site on GFRα1. [] This binding may modulate the function of the GDNF–GFRα1–RetA complex, potentially impacting neuronal survival and function. Furthermore, a less preferable binding site was identified on the RetA surface that interacts with GFRα1, potentially enabling this compound to act as a direct RetA agonist, especially when RetA is membrane-bound. []

Q6: What are the potential therapeutic implications of this compound's interaction with GFRα1 and RET?

A6: The ability of this compound to activate GFRα1 and RET receptors suggests its potential as a therapeutic agent for neuropathic pain and neurodegenerative diseases. [] These conditions are often characterized by the progressive loss of neurons responsive to GDNF family ligands, which this compound can potentially stimulate.

Q7: What is the molecular formula and weight of this compound?

A7: While the provided research papers do not explicitly mention the molecular formula and weight of this compound, its full chemical name, [4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone, can be used to deduce this information.

Q8: Is there any information available about the spectroscopic data (NMR, IR, Mass spectrometry) of this compound?

A8: Unfortunately, the provided research papers do not contain information regarding the spectroscopic data of this compound.

Q9: What structural modifications of this compound have been explored, and how do these affect its activity?

A9: The research primarily focuses on the naturally occurring this compound protein from Bt isolates. Information about synthetic structural modifications and their impact on activity is not provided in the research extracts.

Q10: Has the stability of this compound been investigated under various conditions (temperature, pH, etc.)?

A10: The provided research extracts do not elaborate on the stability of this compound under different conditions.

Q11: What are the current formulation strategies for this compound to improve its stability, solubility, or bioavailability?

A11: The provided research papers do not discuss specific formulation strategies for this compound.

Q12: Which analytical methods are used to characterize, quantify, and monitor this compound?

A12: The research papers employ various analytical methods including SDS-PAGE, N-terminal sequencing, Western blot analysis, cell viability assays (MTT), confocal microscopy, and flow cytometry to study this compound's characteristics and its effects on cells. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B1372083.png)